molecular formula C9H12Cl2N4S B594889 5-[Amino(phenyl)methyl]-1,3,4-thiadiazol-2-amine dihydrochloride CAS No. 1227465-55-5

5-[Amino(phenyl)methyl]-1,3,4-thiadiazol-2-amine dihydrochloride

Cat. No.: B594889
CAS No.: 1227465-55-5
M. Wt: 279.183
InChI Key: NNRRIJQAGHVEMP-UHFFFAOYSA-N
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Description

5-[Amino(phenyl)methyl]-1,3,4-thiadiazol-2-amine dihydrochloride is a compound belonging to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the thiadiazole ring in its structure contributes to its significant pharmacological potential.

Chemical Reactions Analysis

Types of Reactions

5-[Amino(phenyl)methyl]-1,3,4-thiadiazol-2-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiadiazoles, and various substituted derivatives .

Mechanism of Action

The mechanism of action of 5-[Amino(phenyl)methyl]-1,3,4-thiadiazol-2-amine dihydrochloride involves its interaction with various molecular targets. The compound can inhibit the growth of microorganisms by interfering with their metabolic pathways. In cancer cells, it may induce apoptosis by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[Amino(phenyl)methyl]-1,3,4-thiadiazol-2-amine dihydrochloride is unique due to its thiadiazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its broad spectrum of biological activities make it a versatile compound in scientific research .

Biological Activity

5-[Amino(phenyl)methyl]-1,3,4-thiadiazol-2-amine dihydrochloride is a compound of significant interest due to its diverse biological activities, particularly in the field of medicinal chemistry. This article explores its biological properties, including anticancer, antimicrobial, and antifungal activities, supported by data tables and relevant research findings.

  • Chemical Formula : C₉H₁₂Cl₂N₄S
  • CAS Number : 1227465-55-5
  • Molecular Weight : 239.19 g/mol
  • Physical Form : Solid
  • Purity : ≥95%

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Notably:

  • Inhibition of Cancer Cell Proliferation : The compound has shown promising results against various cancer cell lines. For instance, derivatives based on this scaffold demonstrated significant cytotoxic effects against MCF-7 (breast cancer) and HepG2 (liver cancer) cells with IC50 values as low as 0.28 µg/mL for MCF-7 cells .

Table 1: Anticancer Activity of Thiadiazole Derivatives

CompoundCell LineIC50 (µg/mL)Mechanism of Action
This compoundMCF-70.28Cell cycle arrest at G2/M phase
5-(4-chlorophenyl)-1,3,4-thiadiazoleHepG29.6Down-regulation of MMP2 and VEGFA
5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineLoVo2.44Inhibition of CDK9

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Research indicates that derivatives of the thiadiazole moiety possess significant activity against various bacterial and fungal strains.

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Thiadiazole Derivative AStaphylococcus aureus62.5
Thiadiazole Derivative BEscherichia coli500
Thiadiazole Derivative CCandida albicans32–42

Research shows that certain derivatives exhibit enhanced activity against Gram-positive bacteria and fungi compared to standard antibiotics like fluconazole . The presence of halogen substituents on the phenyl ring has been linked to increased antibacterial efficacy.

Case Studies and Research Findings

  • Cytotoxic Studies : A study evaluated the cytotoxicity of various thiadiazole derivatives using the MTT assay against MCF-7 and HepG2 cell lines. The results indicated that modifications to the thiadiazole structure significantly influenced biological activity .
  • Mechanistic Insights : Molecular docking studies suggest that these compounds can inhibit key proteins involved in cell proliferation and survival pathways, such as STAT3 and CDK9 . This highlights their potential as targeted therapies in cancer treatment.
  • Synergistic Effects : Combining thiadiazole derivatives with other pharmacologically active compounds may lead to synergistic effects that enhance efficacy while reducing toxicity .

Properties

IUPAC Name

5-[amino(phenyl)methyl]-1,3,4-thiadiazol-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4S.2ClH/c10-7(6-4-2-1-3-5-6)8-12-13-9(11)14-8;;/h1-5,7H,10H2,(H2,11,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNRRIJQAGHVEMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=NN=C(S2)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679016
Record name 5-[Amino(phenyl)methyl]-1,3,4-thiadiazol-2-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227465-55-5
Record name 5-[Amino(phenyl)methyl]-1,3,4-thiadiazol-2-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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